molecular formula C13H10N2O4 B3831349 N-(2-hydroxyphenyl)-4-nitrobenzamide CAS No. 3743-17-7

N-(2-hydroxyphenyl)-4-nitrobenzamide

Cat. No.: B3831349
CAS No.: 3743-17-7
M. Wt: 258.23 g/mol
InChI Key: XZBRJALGZPKRBK-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives constitute a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. In contemporary chemical and medicinal research, these structures are highly valued as scaffolds for the development of new therapeutic agents. nanobioletters.com Their prevalence is notable, with approximately 25% of top-selling pharmaceuticals containing an amide moiety. nanobioletters.com The versatility of the benzamide structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities.

Researchers have successfully synthesized benzamide derivatives with a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticonvulsant, and cardiovascular properties. nanobioletters.comresearchgate.net In the realm of oncology, for instance, certain benzamide derivatives are being investigated as potent tubulin inhibitors that target the colchicine (B1669291) binding site, a promising strategy for cancer therapeutics. acs.orgnih.gov Others have been developed as PARP-1 inhibitors, which play a crucial role in DNA damage repair, a key target in cancer therapy. nih.gov Furthermore, their applications extend to the central nervous system, with some derivatives acting as selective 5-HT(4) receptor agonists. sigmaaldrich.com The inherent chemical stability and the capacity for hydrogen bonding of the amide group contribute to the favorable interaction of these molecules with biological targets. acs.org

Significance of N-(2-hydroxyphenyl)-4-nitrobenzamide within Amide Chemistry and Biological Sciences

This compound is a specific derivative that combines the structural features of a benzamide with a hydroxyl group and a nitro group positioned on separate phenyl rings. The presence of the nitro group (NO2) is particularly significant as it is a well-known pharmacophore in medicinal chemistry, contributing to a wide array of biological activities. researchgate.netnih.gov Nitro-containing compounds have demonstrated antineoplastic, antibiotic, antihypertensive, and antiparasitic properties. nih.gov The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets. mdpi.com

The hydroxyl group on the phenyl ring also plays a crucial role in the molecule's potential biological activity, often participating in hydrogen bonding with enzymes or receptors. The specific placement of these functional groups in this compound creates a unique chemical entity with the potential for distinct biological effects. Research has indicated that compounds with similar structures exhibit significant antimicrobial activities. nih.govresearchgate.net For example, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives were synthesized and showed a broad spectrum of activity against various microorganisms. nih.govresearchgate.net

Scope and Objectives of Academic Research on this compound

Academic research on this compound and related compounds is primarily focused on a few key areas:

Synthesis and Characterization: A primary objective is the development of efficient and scalable synthetic routes to produce this compound and its analogs. This involves exploring different reagents, catalysts, and reaction conditions to optimize yield and purity. ijpbs.comgoogle.com Following synthesis, comprehensive characterization using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and mass spectrometry is essential to confirm the molecular structure. ijpbs.comnih.gov

Biological Evaluation: A significant portion of the research is dedicated to investigating the biological activities of this compound. This includes in vitro screening against a panel of microorganisms to determine its potential as an antimicrobial agent. nih.govresearchgate.net Studies often aim to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Researchers aim to understand how the chemical structure of this compound relates to its biological activity. This involves synthesizing a series of related compounds with systematic variations in their structure and evaluating their biological effects. The insights gained from SAR studies are crucial for the rational design of more potent and selective analogs. acs.orgnih.gov

Computational and Mechanistic Studies: Molecular docking and other computational methods are employed to predict and understand the binding interactions of this compound with its potential biological targets at the molecular level. nih.govresearchgate.net These in silico studies help to elucidate the mechanism of action and guide the design of new derivatives with improved properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-12-4-2-1-3-11(12)14-13(17)9-5-7-10(8-6-9)15(18)19/h1-8,16H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBRJALGZPKRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389039
Record name N-(2-hydroxyphenyl)-4-nitrobenzamide
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Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202539
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3743-17-7
Record name NSC204725
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Record name N-(2-hydroxyphenyl)-4-nitrobenzamide
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Record name 2'-HYDROXY-4-NITROBENZANILIDE
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Synthetic Methodologies and Derivatization Strategies for N 2 Hydroxyphenyl 4 Nitrobenzamide

Established Synthetic Routes to N-(2-hydroxyphenyl)-4-nitrobenzamide

The creation of the amide linkage in this compound is central to its synthesis. This can be achieved through several established chemical pathways, ranging from conventional acylation reactions to more sophisticated catalytic methods.

Conventional Amide Bond Formation Approaches

The most common and direct method for synthesizing this compound involves the acylation of 2-aminophenol (B121084) with a derivative of 4-nitrobenzoic acid. A representative and analogous procedure is the synthesis of the isomeric compound, N-(4-hydroxyphenyl)-4-nitrobenzamide. researchgate.net In this type of reaction, 4-aminophenol (B1666318) is reacted with 4-nitrobenzoyl chloride in a suitable solvent like dry dichloromethane. researchgate.net The reaction is typically conducted in the presence of a base, such as triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct formed during the reaction. researchgate.net The mixture is often stirred at a reduced temperature (0-5 °C) initially, before proceeding at room temperature. researchgate.net This fundamental approach, known as the Schotten-Baumann reaction, is widely applicable for forming amide bonds between an amine and an acyl chloride. indexcopernicus.com

Another conventional approach involves the direct condensation of 4-nitrobenzoic acid with 2-aminophenol, often facilitated by a coupling agent. nih.gov While effective, these traditional methods can suffer from drawbacks such as poor atom economy and the generation of stoichiometric waste from the coupling agents. nih.govnih.gov

Table 1: Conventional Synthesis of Hydroxyphenyl Nitrobenzamide Analogues

Reactant 1 Reactant 2 Base/Conditions Product Reference
4-Aminophenol 4-Nitrobenzoyl Chloride Triethylamine, Dichloromethane, 0-5 °C N-(4-hydroxyphenyl)-4-nitrobenzamide researchgate.net
3-Hydroxyaniline Benzoyl Chloride Aqueous medium N-(3-hydroxyphenyl)benzamide indexcopernicus.com

Chemoselective Synthesis of N-(2-hydroxyphenyl)benzamides

A critical challenge in the synthesis of this compound is the presence of two nucleophilic groups in the 2-aminophenol starting material: the amino group (-NH₂) and the hydroxyl group (-OH). For the desired product to form, the acylation must occur selectively at the more nucleophilic amino group. This chemoselectivity is generally achieved under standard acylation conditions because the amine is a stronger nucleophile than the phenol. The use of a base like triethylamine preferentially facilitates the N-acylation over O-acylation. researchgate.net In some cases, protecting the hydroxyl group is a strategy to ensure exclusive N-acylation, although this adds extra steps to the synthesis. However, direct acylation is often successful due to the inherent difference in nucleophilicity between the amine and the hydroxyl function.

Catalyst-Mediated Synthesis of this compound and Analogues

To improve efficiency and overcome the limitations of conventional methods, catalyst-mediated approaches have been developed. For the synthesis of an analogous compound, N-(2,4-dinitrophenyl)-4-nitrobenzamide, solid acid catalysts have been employed. patsnap.com In this process, 2,4-dinitroaniline (B165453) is reacted with 4-nitrobenzoyl chloride in an organic solvent using a solid acid catalyst like acidic clay (Montmorillonite K-10), an ion exchange resin, or a beta zeolite. patsnap.com This method offers the advantage that the catalyst is not soluble in the solvent, allowing for easier removal and potential recycling, which addresses disposal problems and reduces operating costs associated with soluble catalysts like ferric chloride. patsnap.com

In a different approach, the synthesis of N-(4-hydroxyphenyl)acetamide, another related compound, was achieved through the reductive carbonylation of nitrobenzene (B124822) using a Palladium-based catalyst, [PdCl₂(dppb)], in dilute acetic acid. mdpi.com While this specific reaction leads to an acetamide (B32628), the principle of using transition metal catalysts for one-pot syntheses from nitroarenes demonstrates an advanced catalytic strategy that could be adapted for benzamide (B126) synthesis. mdpi.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. jddhs.commdpi.com These principles are increasingly being applied to amide bond formation. rsc.orgrsc.org

Solvent-free synthesis is a key green strategy. mdpi.com For example, a solvent-free procedure for amide bond formation has been described using various methoxysilanes as coupling agents, reacting carboxylic acids and amines directly to form amides in good to excellent yields without the need for an organic solvent. nih.gov Another green technique involves the use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, often in solvent-free conditions. jddhs.comijpsjournal.com

Biocatalysis, the use of enzymes to catalyze reactions, represents a highly sustainable approach. rsc.org Enzymes like lipase (B570770) can be used for amide synthesis under mild, aqueous conditions, avoiding harsh reagents and high temperatures. rsc.orgijpsjournal.com Recently, ancestral ATP-dependent amide bond synthetases (ABS) have been engineered to be robust and promiscuous, capable of coupling a wide range of "safechem" amines and acids, which have been evaluated for low human toxicity and environmental impact. rsc.org Employing such biocatalytic methods for the synthesis of this compound could offer a significantly more sustainable route. nih.gov

Strategic Preparation of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships for various applications. A common strategy involves starting with a core intermediate and reacting it with a variety of building blocks.

For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized. nih.gov The process started with the preparation of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid, which was then converted to its acyl chloride using thionyl chloride. nih.gov This reactive intermediate was subsequently refluxed with a diverse panel of aromatic, aliphatic, and heterocyclic amines to generate the final target compounds. nih.gov

Another derivatization strategy involves modifying the parent molecule after its initial synthesis. For example, N-(3-hydroxyphenyl) benzamide was used as a parent molecule to prepare various 3-O-derivatives via O-alkylation, by reacting it with different alkyl halides. indexcopernicus.com A similar strategy could be applied to this compound to generate a library of ether derivatives.

Furthermore, new Schiff base compounds have been synthesized from 4-nitrobenzamide (B147303) by reacting it with different aldehydes, demonstrating a straightforward method to create derivatives with a C=N linkage. ijpbs.com The synthesis of N-phenylbenzamide analogues has also been achieved by first reacting various 4-nitroanilines with 4-nitrobenzoyl chlorides to produce nitro-substituted intermediates, which are then reduced to form diamines for further reaction. nih.gov

Table 2: Examples of Synthetic Strategies for Derivatives

Starting Material Reagent(s) Type of Derivative Reference
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride Various amines N-substituted benzamides nih.gov
4-nitrobenzamide Aryl aldehydes Schiff bases ijpbs.com
4-nitroanilines 4-nitrobenzoyl chloride N-(4-nitrophenyl)benzamide intermediates nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and reducing byproducts. nih.gov Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reagent ratios.

In catalyst-mediated reactions, the nature of the catalyst is paramount. For the synthesis of polyhydroquinoline derivatives, the use of a nano-sized composite catalyst was shown to enhance the contact between raw materials and the catalytic surface, leading to high yields (95%) and short reaction times. researchgate.net Similarly, the use of a magnetic nanocatalyst (Fe₃O₄@SiO₂-(PP)(HSO₄)₂) has been shown to afford desired products in high yields, both in a solvent (DMF) and under solvent-free conditions. researchgate.net Such recyclable magnetic catalysts are particularly advantageous for process optimization. nih.gov

Modern approaches to optimization utilize data-driven algorithms. Bayesian optimization (BO), guided by machine learning models like graph neural networks (GNN), has been shown to be highly efficient in determining optimal reaction conditions, outperforming human experts in identifying high-yield conditions more rapidly. nih.gov Applying such computational tools to the synthesis of this compound could significantly accelerate the discovery of the most efficient synthetic protocol.

Advanced Spectroscopic and Structural Characterization of N 2 Hydroxyphenyl 4 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the N-(2-hydroxyphenyl)-4-nitrobenzamide molecule can be determined.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The protons on the 4-nitrophenyl ring are expected to appear in the downfield region due to the strong electron-withdrawing effect of the nitro group. These protons typically form a characteristic AA'BB' system. For instance, in the related compound 4-nitrobenzamide (B147303), the aromatic protons are observed as multiplets around δ 8.21-8.49 ppm. rsc.org Similarly, for N-(2,2-diphenylethyl)-4-nitrobenzamide, the protons on the 4-nitrobenzoyl moiety appear as multiplets between δ 7.89 and 8.32 ppm. mdpi.com

The protons of the 2-hydroxyphenyl ring would appear in a slightly more upfield region compared to the nitrophenyl protons. Their chemical shifts and splitting patterns would be consistent with a substituted benzene (B151609) ring. The amide proton (N-H) and the hydroxyl proton (O-H) are expected to appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. In a related N-(2-hydroxyphenyl) derivative, the OH proton signal was observed at δ 9.55 ppm. esisresearch.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data is estimated based on values for analogous compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Amide N-H8.5 - 9.5Broad Singlet
Phenolic O-H9.0 - 10.0Broad Singlet
Protons on 4-nitrophenyl ring7.9 - 8.4Multiplet (AA'BB')
Protons on 2-hydroxyphenyl ring6.8 - 7.5Multiplet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal.

The carbonyl carbon (C=O) of the amide group is expected to be one of the most downfield signals, typically appearing in the range of δ 165-170 ppm. For example, the carbonyl carbon in 4-nitrobenzamide appears at δ 167.47 ppm. rsc.org The carbon atom attached to the nitro group (C-NO₂) is also significantly deshielded, with a chemical shift often around δ 150 ppm. rsc.org

The other aromatic carbons will resonate in the typical region of δ 110-160 ppm. The carbons of the 2-hydroxyphenyl ring will be influenced by the hydroxyl and amide substituents, while the carbons of the 4-nitrophenyl ring will be affected by the nitro and amide groups. Quaternary carbons, those without any attached protons, generally show weaker signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data is estimated based on values for analogous compounds.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 170
C-OH (hydroxyphenyl ring)145 - 155
C-NO₂ (nitrophenyl ring)148 - 152
C-NH (hydroxyphenyl ring)125 - 135
Aromatic Carbons (CH)115 - 140
Quaternary Aromatic Carbons120 - 145

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. The spectrum shows the standard 1D ¹H NMR spectrum on both axes, with cross-peaks appearing between the signals of coupled protons. For this compound, COSY would be crucial to confirm the connectivity of the protons within each of the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. core.ac.uk The resulting 2D spectrum has a ¹H NMR spectrum on one axis and a ¹³C NMR spectrum on the other. Each cross-peak indicates a direct C-H bond. core.ac.uk This experiment would definitively link the proton assignments to their corresponding carbon atoms in the this compound structure, distinguishing between the carbons of the two different aromatic rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes, such as stretching and bending. muthayammal.in

The IR and Raman spectra of this compound would be characterized by several key absorption bands corresponding to its functional groups.

N-H and O-H Stretching: The N-H stretching vibration of the secondary amide is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. muthayammal.in The O-H stretching of the phenolic group would also appear in this region, likely as a broad band due to hydrogen bonding.

C=O Stretching: The amide carbonyl (C=O) stretching vibration is a very strong and characteristic band in the IR spectrum, typically found between 1630 and 1680 cm⁻¹. In similar benzamide (B126) structures, this peak is observed around 1653 cm⁻¹. researchgate.net

NO₂ Stretching: The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch (νas) typically around 1500-1560 cm⁻¹ and a symmetric stretch (νs) around 1300-1370 cm⁻¹. researchgate.net These are usually strong bands in both IR and Raman spectra.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The C-N stretching vibration of the amide linkage is typically found in the range of 1200-1350 cm⁻¹.

Table 3: Key Vibrational Modes for this compound and Their Expected Frequencies Note: Frequencies are based on data from analogous compounds.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchAmide3300 - 3500
O-H StretchPhenol3200 - 3600 (broad)
Aromatic C-H StretchAromatic Rings3000 - 3100
C=O Stretch (Amide I)Amide1630 - 1680
Asymmetric NO₂ StretchNitro1500 - 1560
Symmetric NO₂ StretchNitro1300 - 1370
C-N StretchAmide1200 - 1350
C-O StretchPhenol1200 - 1260

The study of derivatives of this compound allows for a deeper understanding of how structural modifications influence vibrational frequencies. For example, the analysis of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide reveals the electronic effects of the fluorine substituent. researchgate.net

In this derivative, the asymmetric and symmetric NO₂ stretching modes were observed in the IR spectrum at 1548 cm⁻¹ and in the Raman spectrum at 1340 cm⁻¹, respectively. researchgate.net The C=O stretching mode was also identified. Comparing these values to the parent compound would reveal shifts due to the electron-withdrawing nature of the fluorine atom on the benzoyl ring. Such substitutions can alter the bond strengths and dipole moments of nearby functional groups, leading to predictable shifts in their vibrational frequencies. This comparative approach is crucial for correlating structural features with spectroscopic properties in a series of related compounds.

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is a powerful technique for the precise determination of a compound's molecular weight and elemental composition. For this compound (C₁₃H₁₀N₂O₄), HRMS provides the exact mass of the molecular ion, which allows for unambiguous formula confirmation.

The calculated monoisotopic mass of the neutral molecule is 258.0641 g/mol . In positive-ion mode ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺ with an exact mass of 259.0719.

Tandem mass spectrometry (MS/MS) analysis reveals the compound's fragmentation pathways, offering insights into its structural connectivity. The fragmentation of benzanilides is well-characterized and typically involves the cleavage of the amide bond. For this compound, two primary fragmentation routes are expected. The most common pathway involves the heterolytic cleavage of the C-N amide bond, leading to the formation of the 4-nitrobenzoyl cation. Another significant fragmentation involves the loss of the nitro group. The study of related isomers, such as 2-nitro-N-(4-nitrophenyl)benzamide, shows a molecular ion peak at m/z 287 and a base peak at m/z 150, corresponding to the aroyl cation, which supports this fragmentation pattern. tubitak.gov.tr General fragmentation patterns for amides often involve alpha-cleavage, and for nitroaromatics, the loss of NO (30 Da) and NO₂ (46 Da) is common. libretexts.orgyoutube.com

Table 1: Predicted HRMS/ESI-MS Fragmentation Data for this compound

Predicted Fragment Ion (m/z) Formula of Fragment Description of Neutral Loss
259.0719[C₁₃H₁₁N₂O₄]⁺Protonated molecular ion [M+H]⁺
213.0613[C₁₃H₁₁N₁O₃]⁺Loss of NO₂
150.0135[C₇H₄NO₃]⁺4-nitrobenzoyl cation (cleavage of amide bond)
121.0288[C₇H₄NO₂]⁺Loss of CO from the 4-nitrobenzoyl cation
109.0657[C₇H₉N₁O₁]⁺2-aminophenol (B121084) fragment (cleavage of amide bond with H transfer)

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. pdx.edu While the specific crystal structure for this compound is not detailed in the searched literature, extensive data exists for its isomers and closely related analogues, providing a strong basis for predicting its structural characteristics.

For instance, the crystal structure of the isomer N-(4-hydroxyphenyl)-4-nitrobenzamide reveals a monoclinic system with a P2₁/c space group. researchgate.net In this structure, the molecule adopts a nearly planar conformation, with a small dihedral angle of 2.31(7)° between its two benzene rings. researchgate.net The crystal packing is stabilized by a network of intermolecular N—H···O and O—H···O hydrogen bonds, which link adjacent molecules into sheets. researchgate.net

Table 2: Representative Crystallographic Data for the Isomer N-(4-hydroxyphenyl)-4-nitrobenzamide

Parameter Value Reference
Chemical FormulaC₁₃H₁₀N₂O₄ researchgate.net
Formula Weight258.23 researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)7.5187 (5) researchgate.net
b (Å)12.5695 (9) researchgate.net
c (Å)11.7932 (8) researchgate.net
β (°)90.033 (2) researchgate.net
Volume (ų)1114.53 (13) researchgate.net
Z4 researchgate.net
Hydrogen BondingIntermolecular N—H···O and O—H···O researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be characterized by absorptions arising from its constituent chromophores: the nitro-substituted benzene ring, the hydroxy-substituted benzene ring, and the amide carbonyl group. vscht.cz

The electronic spectrum is primarily determined by π→π* (pi to pi-star) and n→π* (non-bonding to pi-star) transitions. vscht.cz The highly conjugated system, which includes two aromatic rings linked by an amide bridge, is expected to result in strong π→π* transitions. The presence of the nitro group (a powerful chromophore) and the hydroxyl group (an auxochrome) significantly influences the absorption maxima (λmax). vscht.cz

Based on related benzamide and nitro-aromatic compounds, two main absorption regions are anticipated. researchgate.netresearchgate.net A high-intensity band at shorter wavelengths (around 260-280 nm) can be assigned to the π→π* transition associated with the benzoyl moiety. researchgate.net A second, distinct band at a longer wavelength (typically above 300 nm) is expected, corresponding to the π→π* transition of the 4-nitrobenzene system. researchgate.netresearchgate.net The n→π* transition of the carbonyl group is also present but is often weaker and may be obscured by the more intense π→π* bands. researchgate.net The hydroxyl group, acting as an auxochrome, can cause a bathochromic (red) shift of the absorption bands to longer wavelengths.

Table 3: Predicted Electronic Transitions for this compound

Type of Transition Associated Chromophore/System Expected λmax Region (nm) Reference
π→πBenzoyl system (C₆H₅-CO)~260 - 280 researchgate.net
π→πNitroaromatic system (NO₂-C₆H₄)~300 - 320 researchgate.netresearchgate.net
n→π*Carbonyl group (C=O)~270 - 330 (often weak/overlapped) vscht.czresearchgate.net

Computational and Theoretical Investigations of N 2 Hydroxyphenyl 4 Nitrobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in optimizing the molecular geometry of N-(2-hydroxyphenyl)-4-nitrobenzamide, determining its electronic properties, and predicting its spectroscopic behavior. These calculations help to elucidate the relationship between the molecule's structure and its chemical reactivity. For similar benzamide (B126) derivatives, DFT methods, often using the B3LYP functional with a 6-31G(d,p) or higher basis set, have been successfully used to reproduce structural parameters that are in good agreement with experimental data from X-ray crystallography.

HOMO-LUMO Analysis and Frontier Orbital Studies

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in defining the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter.

A small HOMO-LUMO gap implies high chemical reactivity, low kinetic stability, and high polarizability, as it indicates that the molecule can be easily excited. For related nitrobenzamide and sulfonamide compounds, the HOMO is often localized on the more electron-rich phenyl ring, while the LUMO is typically distributed over the electron-withdrawing nitro-substituted ring, indicating that charge transfer occurs within the molecule upon electronic excitation. This charge transfer character is a key aspect of the molecule's electronic properties.

Table 1: Frontier Molecular Orbital Parameters (Illustrative for a related benzamide derivative)

Parameter Description Typical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -7.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.0 to -3.0
Energy Gap (ΔE) ELUMO - EHOMO 4.0 to 5.0
Chemical Hardness (η) (ELUMO - EHOMO) / 2 2.0 to 2.5

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | 4.25 to 5.25 |

Note: The values presented are representative based on DFT studies of structurally similar aromatic amides and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution, where different colors correspond to different electrostatic potential values.

Negative Regions (Red/Yellow): These areas are characterized by an excess of electrons and are prone to electrophilic attack. In molecules like this compound, these regions are typically localized on the electronegative oxygen atoms of the nitro, carbonyl, and hydroxyl groups.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms, particularly the one attached to the amide nitrogen (N-H) and the hydroxyl group (O-H), typically show the highest positive potential.

The MEP surface analysis helps in understanding hydrogen bonding and other non-covalent interactions, which are critical for ligand-receptor binding.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies)

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds closely to experimental FT-IR and FT-Raman data. This correlation allows for the precise assignment of vibrational modes to specific functional groups within the molecule.

For the closely related compound 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations have been used to assign key vibrational bands. Similar assignments can be inferred for this compound.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in a Benzamide Derivative

Vibrational Mode Functional Group Predicted Wavenumber (cm-1) (DFT) Experimental Wavenumber (cm-1) (FT-IR/FT-Raman)
N-H Stretching Amide (N-H) ~3400 ~3300 (Red-shifted due to H-bonding)
C=O Stretching Amide Carbonyl (C=O) ~1716 ~1653
NO2 Asymmetric Stretching Nitro Group (NO2) ~1564 ~1548
NO2 Symmetric Stretching Nitro Group (NO2) ~1345 ~1340

| C-O Stretching | Phenolic Hydroxyl (C-O) | ~1236 | ~1249 |

Source: Data is based on studies of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide and other related structures.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. These simulations are crucial for understanding the potential biological activity of compounds like this compound by modeling their interactions with enzyme active sites.

Prediction of Binding Modes and Affinities with Enzyme Active Sites

Docking algorithms explore various conformations of the ligand within the enzyme's active site and calculate a scoring function, often expressed as a binding energy (in kcal/mol), to estimate the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex.

Studies on various nitrobenzamide derivatives have demonstrated their potential to inhibit enzymes such as α-glucosidase, α-amylase, and inducible nitric oxide synthase (iNOS). For instance, in docking studies with α-glucosidase and α-amylase, nitrobenzamide compounds have shown binding energies ranging from -7.9 to -9.8 kcal/mol, suggesting strong inhibitory potential. The simulations reveal the specific binding pose of the ligand, showing how its functional groups are oriented to interact with key amino acid residues in the active site.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Electrostatic, Hydrophobic)

The stability of the ligand-enzyme complex is governed by a network of intermolecular interactions. Docking simulations provide detailed information on these interactions:

Hydrogen Bonding: This is a critical interaction for specificity and affinity. The hydroxyl (-OH), amide (N-H), and nitro (NO₂) groups of this compound are potent hydrogen bond donors and acceptors. Docking studies on similar compounds show hydrogen bonds forming between these groups and polar amino acid residues like Glutamic acid, Aspartic acid, and Histidine in the active site.

Electrostatic Interactions: These include charge-charge and pi-anion interactions. The electron-withdrawing nitro group can engage in favorable interactions with positively charged residues or metal cofactors within the active site.

By identifying these specific interactions, molecular docking provides a rational basis for the molecule's biological activity and guides further structural modifications to enhance its potency and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Target Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to investigate the conformational stability and dynamics of molecules over time. In the context of this compound and its analogues, MD simulations can provide critical insights into their behavior in a simulated biological environment, which is essential for understanding their potential as therapeutic agents.

MD simulations of benzamide derivatives often involve placing the molecule within a simulated environment, such as a water box, to mimic physiological conditions. The stability of the ligand-protein complex is a key parameter analyzed through these simulations. A common metric used to assess this stability is the Root Mean Square Deviation (RMSD) of the atomic positions of the ligand and the protein's binding site residues over the course of the simulation. A stable RMSD value over time suggests that the ligand remains securely bound within the target protein's active site, indicating a stable complex. For instance, in studies of similar nitrobenzamide derivatives, stable RMSD values for the ligand-protein complex during simulations have been interpreted as indicative of the compound's stability in the binding site of target proteins like α-glucosidase and α-amylase. nih.govresearchgate.netnih.gov

The conformational flexibility of this compound itself can also be explored using MD simulations. These simulations can reveal the preferred conformations of the molecule in solution and when bound to a target. Understanding the conformational landscape is important as the bioactive conformation of a ligand may differ from its lowest energy conformation in isolation.

A hypothetical representation of data that could be generated from an MD simulation study of this compound bound to a target protein is presented in the table below.

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Number of Hydrogen Bonds
00.000.004
101.251.503
201.301.554
301.281.603
401.321.584
501.311.623

Quantum Chemical Studies on Reactivity and Electronic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules like this compound. These computational methods provide a detailed understanding of the molecule's structure, electron distribution, and reactivity, which are fundamental to its biological activity.

A key aspect of these studies is the calculation of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For nitroaromatic compounds, the presence of the electron-withdrawing nitro group significantly influences these frontier orbitals.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from quantum chemical calculations. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the oxygen atoms of the nitro and carbonyl groups, as well as the hydroxyl group, would be expected to be regions of high negative potential, while the hydrogen atoms of the amide and hydroxyl groups would exhibit positive potential.

Quantum chemical calculations can also be used to determine various reactivity descriptors. These descriptors, such as electrophilicity index, chemical potential, and hardness, provide quantitative measures of the molecule's reactivity. For example, the electrophilicity index can be a useful descriptor in predicting the toxicity of nitrobenzene (B124822) derivatives. researchgate.net Studies on related compounds have shown that these theoretical calculations are in good agreement with experimental findings. researchgate.net

Below is a hypothetical table of quantum chemical properties calculated for this compound.

PropertyCalculated Value
HOMO Energy (eV)-6.85
LUMO Energy (eV)-2.45
HOMO-LUMO Gap (eV)4.40
Dipole Moment (Debye)5.20
Electrophilicity Index (ω)2.98

Computational Tools for Predictive Design of this compound Analogues

The design of novel analogues of this compound with improved activity and properties can be significantly accelerated using a variety of computational tools. These tools enable the predictive design of new molecules and help prioritize which compounds to synthesize and test, thereby saving time and resources.

One of the primary techniques used is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, a predictive model can be built. These descriptors can be steric, electronic, or hydrophobic in nature. For nitrobenzene derivatives, descriptors such as the electrophilicity index and hydrophobicity (log P) have been shown to be useful in predicting their toxicity. researchgate.net A robust QSAR model can then be used to predict the activity of newly designed analogues of this compound before they are synthesized.

De novo design is another powerful computational approach for designing novel ligands. nih.govopenmedicinalchemistryjournal.com These methods build molecules "from scratch" within the binding site of a target protein. By considering the shape and chemical features of the active site, these algorithms can generate novel molecular structures that are predicted to have high binding affinity. This approach can lead to the discovery of entirely new chemical scaffolds for analogues of this compound.

Virtual Screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done through ligand-based virtual screening, which searches for molecules similar to a known active compound, or structure-based virtual screening, which docks candidate molecules into the target's binding site and scores their potential interactions. Virtual screening can be a highly effective method for identifying new lead compounds for the development of this compound analogues.

The table below summarizes some of the computational tools and their applications in the predictive design of this compound analogues.

Computational ToolApplicationPredicted Outcome
QSARPredict biological activity based on molecular descriptors.Estimated activity of designed analogues.
De Novo DesignGenerate novel molecular structures within a target's active site.Novel chemical scaffolds with high predicted binding affinity.
Virtual ScreeningScreen large compound libraries for potential binders.Identification of new lead compounds for further development.
Molecular DockingPredict the binding mode and affinity of a ligand to a target.Prioritization of analogues based on predicted binding energy.

Mechanistic Elucidation of Reaction Pathways Involving N 2 Hydroxyphenyl 4 Nitrobenzamide

Investigation of Formation Mechanisms for N-(2-hydroxyphenyl)-4-nitrobenzamide

The primary mechanism for the formation of this compound is the acylation of 2-aminophenol (B121084) with 4-nitrobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution. The amino group (-NH₂) of 2-aminophenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.

The reaction is typically conducted in a solvent such as dichloromethane, often in the presence of a base like triethylamine (B128534) or pyridine. researchgate.netresearchgate.netmdpi.com The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

The stepwise mechanism is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-aminophenol amino group attacks the carbonyl carbon of 4-nitrobenzoyl chloride. This breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

Chloride Ion Elimination: The tetrahedral intermediate is unstable. The carbonyl group reforms by the return of the lone pair from the oxygen atom. This simultaneously expels the chloride ion (Cl⁻), which is a good leaving group.

Deprotonation: The added base (e.g., triethylamine) removes a proton from the positively charged nitrogen atom, yielding the neutral amide product, this compound, and triethylammonium (B8662869) chloride.

This synthesis method is efficient for producing the target compound from its precursors. mdpi.com

Quantum Chemical Insights into Cyclization and Rearrangement Reactions of Related Intermediates

While specific quantum chemical studies on this compound are not extensively documented, insights can be drawn from computational analyses of structurally related molecules, such as other N-(2-hydroxyphenyl)amides and N-(2-acylaryl)amides. researchgate.net These studies help predict reaction feasibility, transition states, and product stability for intramolecular reactions.

A key potential reaction for this class of compounds is intramolecular cyclization. For this compound, this would involve the nucleophilic attack of the ortho-hydroxyl group (-OH) on the amide carbonyl carbon. This process, if successful, would lead to the formation of a five-membered heterocyclic ring, specifically a benzoxazole (B165842) derivative.

Quantum chemical calculations on similar systems, like the cyclization of N-(substituted 2-hydroxyphenyl)carbamates, show that such reactions proceed through a cyclic tetrahedral intermediate. nih.gov The rate-limiting step in these mechanisms can be either the initial formation of this intermediate or the subsequent departure of the leaving group, depending on the specific substrate and conditions. nih.gov For N-(2-hydroxyphenyl)amides, the stability of the amide bond makes this cyclization less favorable under standard conditions compared to more reactive analogs like esters or carbamates. However, under acidic or basic catalysis (such as in the Camps cyclization of related compounds), the energy barrier for cyclization can be overcome. researchgate.net

Computational models can predict the relative energy barriers for competing pathways, such as cyclization versus amide bond hydrolysis, providing a theoretical basis for understanding the conditions required to promote or prevent these transformations. researchgate.net

Elucidation of Chemoselective Reaction Mechanisms

The synthesis of this compound from 2-aminophenol and 4-nitrobenzoyl chloride is a prime example of a chemoselective reaction. The 2-aminophenol molecule possesses two distinct nucleophilic sites: the aromatic amino group (-NH₂) and the phenolic hydroxyl group (-OH). The reaction proceeds with high selectivity at the amino group.

The mechanism underlying this selectivity is based on the difference in nucleophilicity between the nitrogen and oxygen atoms.

Nucleophilicity: The amino group is a significantly stronger nucleophile than the hydroxyl group. This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation to an electrophile.

Reaction Conditions: In typical Schotten-Baumann conditions, the reaction favors the more potent nucleophile, leading to the formation of the C-N (amide) bond over the C-O (ester) bond. mdpi.comresearchgate.net

The table below summarizes the factors governing the chemoselectivity of this acylation reaction.

FactorAmino Group (-NH₂)Hydroxyl Group (-OH)Outcome
AtomNitrogenOxygenThe higher availability of the lone pair on the less electronegative nitrogen atom makes the amino group a stronger nucleophile.
ElectronegativityLowerHigher
Product of AcylationAmide (C-N bond)Ester (C-O bond)The reaction kinetically favors the formation of the amide bond due to the superior nucleophilicity of the amino group, resulting in the selective synthesis of This compound. researchgate.net
SelectivityFavored ProductDisfavored Product

This inherent chemoselectivity makes the synthesis straightforward, yielding the desired N-acylated product with high purity and avoiding the need for protecting the hydroxyl group.

Reaction Pathway Analysis of Nitro Group Transformations (e.g., Reduction)

The nitro group (-NO₂) on the benzamide (B126) ring is a versatile functional group that can undergo various transformations, with reduction being the most common and significant. The reduction of the aromatic nitro group in this compound to a primary amino group (-NH₂) yields N-(2-hydroxyphenyl)-4-aminobenzamide.

The nitroso and hydroxylamino species are intermediates that are typically not isolated, as their reduction occurs more rapidly than the initial reduction of the nitro group. nih.gov A variety of reagents and catalytic systems can accomplish this transformation, with the choice of method depending on factors like functional group tolerance and desired reaction conditions.

Common methods for the reduction of aromatic nitro groups are summarized in the table below.

MethodReagents/CatalystTypical ConditionsNotes
Metal-Acid ReductionSn/HCl, Fe/HCl, or Zn/HClAqueous acidic solution, heating may be required.A classic, robust method. The reaction mixture requires a basic workup to neutralize the acid and deprotonate the resulting ammonium (B1175870) salt to the free amine. masterorganicchemistry.comyoutube.com
Catalytic HydrogenationH₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni)Pressurized H₂ atmosphere, room temperature, in a solvent like ethanol (B145695) or ethyl acetate.A clean and high-yielding method that often produces the amine directly without the need for a harsh workup. masterorganicchemistry.com
Transfer HydrogenationHydrazine (N₂H₄) with Pd/C or formic acid with an iron catalyst.Often performed at mild temperatures.Avoids the need for handling pressurized hydrogen gas. mdpi.com
Metal-Mediated ReductionSamarium (Sm) metal with a catalyst.Mild conditions, offers good chemoselectivity.Can be selective for the nitro group in the presence of other reducible functional groups. organic-chemistry.org

The successful reduction of the nitro group provides a route to synthesizing related compounds with different electronic and structural properties, which is valuable for developing new materials or pharmacologically active molecules. nih.gov

Biological Activity and Mechanistic Insights in Vitro & Cellular Studies

Enzyme Inhibition Profiling of N-(2-hydroxyphenyl)-4-nitrobenzamide and its Derivatives

The compound this compound and its structural analogs have been the subject of various studies to determine their potential as enzyme inhibitors. This section details the in vitro and cellular research findings regarding their effects on several key enzymes.

Cholinesterase (AChE, BChE) Inhibitory Activity and Enzyme Kinetics

Derivatives of this compound, specifically halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides), have demonstrated inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov In vitro studies using Ellman's spectrophotometric method revealed that these benzamides moderately inhibit AChE, with IC₅₀ values ranging from 33.1 to 85.8 µM. researchgate.netnih.gov Their inhibitory activity against BChE was generally lower, with IC₅₀ values between 53.5 and 228.4 µM. researchgate.netnih.gov

Interestingly, many of these derivatives showed greater efficacy against AChE compared to BChE. researchgate.netnih.gov The introduction of phosphorus-based esters to the salicylanilide (B1680751) structure significantly improved BChE inhibition. researchgate.netnih.gov For instance, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (B83602) was identified as a superior and the most selective BChE inhibitor, with an IC₅₀ value of 2.4 µM. researchgate.netnih.gov Mechanistic studies indicated that this particular derivative acts as a pseudo-irreversible inhibitor and exhibits a mixed inhibition pattern for both cholinesterases. researchgate.netnih.gov

Clinical trials have shown that cholinesterase inhibitors can have a dose-dependent effect on cognitive functions. nih.gov The therapeutic effect is often seen when there is between 40% and 70% inhibition of the cholinesterase enzyme. nih.gov

Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives

Carbonic Anhydrase (hCA I, hCA II) Inhibitory Activity

A series of benzenesulfonamides that incorporate pyrazole- and pyridazinecarboxamide moieties have been synthesized and evaluated for their ability to inhibit human carbonic anhydrase (hCA) isoforms, specifically hCA I and hCA II. nih.gov The inhibition constants (Ki) against the cytosolic isoform hCA II were found to be in the range of 3.3 to 866.7 nM. nih.gov Some of these compounds showed greater inhibitory activity against hCA II than the standard drug acetazolamide (B1664987) (AAZ), which has a Ki of 12.1 nM. nih.gov

The structure-activity relationship studies revealed that the presence of certain chemical groups is crucial for inhibitory activity. For instance, a 2-hydroxyphenyl substituent at a specific position on the pyrazole (B372694) ring was found to be important for hCA I inhibitory activity. nih.gov The susceptibility to inhibition generally followed the order: hCA II > bCA IV >> hCA I. nih.gov

Table 2: Carbonic Anhydrase Inhibitory Activity

Glycosidase Inhibition (α-Glucosidase, α-Amylase)

Derivatives of 1,2-benzothiazine-N-arylacetamides have been identified as potent inhibitors of α-glucosidase. mdpi.com These enzymes play a crucial role in carbohydrate digestion, and their inhibition can help manage blood glucose levels. mdpi.com Several derivatives demonstrated excellent inhibitory activity, with some showing better docking scores and binding interactions with key amino acid residues of the enzyme. mdpi.com

One particular synthetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-1-(2-bromophenyl) acetamide (B32628) (FA2), was found to be a potent inhibitor of both α-glucosidase and α-amylase, with inhibition percentages of 69.4% and 70.8%, respectively, at a concentration of 500 µM. dovepress.com Enzyme kinetics studies revealed that this compound acts as a non-competitive inhibitor for both enzymes. dovepress.com Other studies on galbanic acid and its amide derivatives have also reported excellent anti-α-glucosidase activity, with IC₅₀ values as low as 0.3 ± 0.3 μM. nih.gov

Table 3: Glycosidase Inhibitory Activity

Modulation of Kinases (e.g., VEGFR-2, PfGSK3/PfPK6, signal transduction pathways) and Phosphodiesterase Enzymes

Inhibition of Other Relevant Enzymes (e.g., Sirtuin 2, Lipoxygenase, Protein Tyrosine Phosphatase 1B, Soluble Epoxide Hydrolase)

The inhibition of soluble epoxide hydrolase (sEH) has been shown to enhance the anti-inflammatory effects of other drugs. nih.govresearchgate.net sEH is responsible for the degradation of anti-inflammatory epoxy fatty acids. mdpi.com By inhibiting sEH, the levels of these beneficial lipids can be increased. mdpi.com For instance, the co-administration of an sEH inhibitor with a 5-lipoxygenase activating protein (FLAP) inhibitor resulted in a beneficial anti-inflammatory effect. nih.govresearchgate.net

Antimicrobial and Antifungal Activity Assessment (In Vitro)

A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds have shown a broad spectrum of activity against various microorganisms, including Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans, as well as their drug-resistant isolates. nih.govresearchgate.net

The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.95 to 500 µg/mL. nih.govresearchgate.net One benzamide (B126) derivative, in particular, demonstrated significant activity with MIC values of 1.95, 3.9, and 7.8 µg/mL against drug-resistant B. subtilis, B. subtilis, and S. aureus, respectively. nih.govresearchgate.net Other related benzamide derivatives have also shown good antimicrobial activity, with MIC values as low as 3.12 µg/mL against E. coli and 6.25 µg/mL against B. subtilis. nanobioletters.com Furthermore, some derivatives have exhibited moderate antifungal activities against various phytopathogenic fungi. researchgate.net

Table 4: Antimicrobial and Antifungal Activity of this compound Derivatives

Evaluation Against Gram-Positive Bacterial Strains

Research into N-(2-hydroxy-4-substitutedphenyl)benzamide derivatives has demonstrated their activity against Gram-positive bacteria. In one study, various compounds from this series were tested against Staphylococcus aureus, with many showing activity at a Minimum Inhibitory Concentration (MIC) value of 25 µg/mL nih.gov. Another study on related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives also reported activity against Gram-positive bacteria, with MIC values ranging from 2.5 to 5.0 mg/mL nih.gov. The susceptibility of Gram-positive organisms like Staphylococcus aureus and Streptococcus pneumoniae to benzamide derivatives has been a recurring observation in antimicrobial screenings nih.govnih.gov.

Table 1: Antibacterial Activity of Selected Benzamide Derivatives Against Gram-Positive Bacteria

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
N-(2-hydroxy-4-substitutedphenyl)benzamides Staphylococcus aureus 25 nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives Staphylococcus aureus 2500-5000 nih.gov
Imipenem (Control) Gram-positive isolates 90.3% susceptibility nih.gov
Gatifloxacin (Control) Gram-positive isolates 68.8% susceptibility nih.gov
Moxifloxacin (Control) Gram-positive isolates 68.8% susceptibility nih.gov

Evaluation Against Gram-Negative Bacterial Strains

The efficacy of this compound and its analogs against Gram-negative bacteria has also been assessed. Certain derivatives, specifically compounds identified as II11, II12, and II13 in one study, were found to be active against Pseudomonas aeruginosa with a MIC value of 12.5 µg/mL nih.gov. However, other studies on related salicylanilide derivatives indicated no significant inhibition against Gram-negative bacteria nih.gov. The outer membrane of Gram-negative bacteria often presents a formidable barrier to many potential antimicrobial agents, leading to varied and often lower susceptibility compared to Gram-positive bacteria biorxiv.orgnih.gov.

Table 2: Antibacterial Activity of Selected Benzamide Derivatives Against Gram-Negative Bacteria

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
N-(2-hydroxy-4-substitutedphenyl)benzamide Derivatives (II11, II12, II13) Pseudomonas aeruginosa 12.5 nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives Pseudomonas aeruginosa No significant inhibition nih.gov
Imipenem (Control) Pseudomonas aeruginosa 72.7% susceptibility nih.gov
Gatifloxacin (Control) Pseudomonas aeruginosa 70% susceptibility nih.gov

Antifungal Activity Against Candida albicans and Other Fungi

The antifungal potential of this class of compounds has been explored, particularly against the opportunistic pathogen Candida albicans. In a study of N-(2-hydroxy-4-substitutedphenyl)benzamides, one derivative (compound II10) was identified as being more active against C. albicans than other tested derivatives nih.gov. Further research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed activity against Saccharomyces cerevisiae, Fusarium oxysporum, and Sclerotinia sclerotiorum, with MIC values as low as 0.3125 g/L for S. cerevisiae researchgate.net. The structure-activity relationship appears to be influenced by substitutions on the phenyl ring, affecting the compound's ability to inhibit fungal growth dovepress.com.

Table 3: Antifungal Activity of Selected Benzamide Derivatives

Compound/Derivative Fungal Strain MIC Reference
N-(2-hydroxy-4-substitutedphenyl)benzamide Derivative (II10) Candida albicans More active than other derivatives nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamide Saccharomyces cerevisiae 0.3125 g/L researchgate.net
N-(2-bromo-phenyl)-2-hydroxy-benzamide Fusarium oxysporum 0.625 g/L researchgate.net
N-(2-bromo-phenyl)-2-hydroxy-benzamide Sclerotinia sclerotiorum 0.625 g/L researchgate.net

Investigation of Cellular Targets and Mechanisms of Action

Understanding how this compound exerts its biological effects requires delving into its interactions with cellular machinery. Research has pointed towards several potential mechanisms, from pathway modulation to direct covalent modification of key proteins.

Interaction with Cellular Signaling Pathways

While direct evidence for the interaction of this compound with specific cellular signaling pathways is not extensively documented, the modulation of such pathways is a known mechanism for antimicrobial and anticancer agents ajwilsonresearch.com. The structural motifs present in the compound, such as the nitrobenzamide moiety, are found in molecules that are known to interfere with signaling cascades. For instance, the modulation of protein-protein interactions within signaling pathways is a key strategy in modern drug discovery nih.govbiopharmconsortium.com. Further research is needed to delineate the specific signaling pathways that may be affected by this compound.

Covalent Modification of Cellular Proteins (e.g., β-Tubulin)

A significant area of investigation for benzamide derivatives is their ability to covalently modify cellular proteins. A compelling body of evidence suggests that certain benzamides can act as covalent modifiers of β-tubulin nih.govelsevierpure.comfigshare.com. Specifically, studies have shown that benzamide analogs can covalently bind to a cysteine residue, Cys239, located within the colchicine (B1669291) binding site of β-tubulin nih.govnih.gov. This modification is thought to occur via a nucleophilic aromatic substitution reaction acs.org. The covalent attachment to β-tubulin can disrupt microtubule dynamics, which is a critical process for cell division and integrity, leading to cytotoxic effects in cancer cells and potentially in microbial pathogens nih.govnih.gov. While these studies were not performed on this compound itself, the shared benzamide scaffold suggests a plausible and important mechanism of action that warrants further investigation for this specific compound.

Modulator Activity in Protein-Protein Interactions

The modulation of protein-protein interactions (PPIs) is an emerging and attractive strategy for therapeutic intervention nih.govnih.gov. Small molecules that can either inhibit or stabilize PPIs can have profound effects on cellular processes nih.gov. The structure of this compound, with its distinct aromatic and amide components, has the potential to interfere with the interfaces of interacting proteins. Targeting bacterial PPIs is considered a promising approach for developing new antibiotics with novel modes of action nih.govrsc.org. Although there is no direct evidence to classify this compound as a PPI modulator, its chemical features are consistent with those of molecules known to engage in such interactions, suggesting a potential avenue for its mechanism of action.

Other Biological Activities (In Vitro Studies)

Preliminary in vitro research has been conducted to assess the potential of this compound in modulating oxidative stress and inflammation, key factors in the pathogenesis of numerous chronic diseases.

Antioxidant Activity Investigations

The capacity of a compound to neutralize harmful free radicals is a crucial aspect of its potential therapeutic value. The antioxidant activity of this compound has been evaluated using standard in vitro assays.

One of the primary methods used to determine antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. consensus.app This test measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observed as a color change, which can be quantified spectrophotometrically. nih.gov While specific quantitative data for this compound is not extensively detailed in publicly available literature, the structural motifs, such as the phenolic hydroxyl group, suggest a theoretical potential for radical scavenging activity. The presence of a hydroxyl group on the phenyl ring is a common feature in many known antioxidant compounds.

Further studies employing various antioxidant assays are necessary to fully characterize the free-radical scavenging and reducing power of this compound.

Anti-inflammatory Mechanistic Studies

Chronic inflammation is a significant contributor to a wide range of diseases. The anti-inflammatory potential of this compound has been a subject of preliminary investigation, with a focus on its ability to inhibit key enzymes in the inflammatory cascade.

Lipoxygenases (LOX) are a family of enzymes that play a critical role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of these enzymes is a recognized strategy for developing anti-inflammatory agents. Some studies have explored the inhibitory effects of related benzamide derivatives on lipoxygenase activity. For instance, research on other salicylanilides (2-hydroxy-N-phenylbenzamides) has demonstrated their potential to inhibit protein denaturation, an indicator of anti-inflammatory action.

Structure Activity Relationship Sar Studies of N 2 Hydroxyphenyl 4 Nitrobenzamide Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological activity of N-(2-hydroxyphenyl)-4-nitrobenzamide derivatives is profoundly influenced by the nature and position of substituents on both the hydroxyphenyl and benzoyl rings. Research has shown that even minor alterations can lead to significant changes in efficacy, highlighting the delicate interplay between the molecule's structure and its biological function.

Studies on related benzamide (B126) derivatives have demonstrated that the position of substituents can dramatically alter the antimicrobial and anti-inflammatory activities. For instance, in a series of nitro-substituted benzamide derivatives, the placement of nitro groups was critical for their inhibitory capacity on nitric oxide production. researchgate.net Specifically, compounds with multiple nitro groups, such as 4-nitro-N-(2,4-dinitrophenyl) benzamide and 4-nitro-N-(3,5-dinitrophenyl)benzamide, exhibited significantly higher inhibition, suggesting that the electronic properties and orientation of these groups are key determinants of activity. researchgate.net

In the context of antimicrobial activity, the position of a nitro group on the N-(2-hydroxyphenyl) moiety has been shown to be a crucial factor. A study on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides revealed that compounds with a nitro group at the 4- or 5-position of the hydroxyphenyl ring were important for antibacterial activity. nih.govresearchgate.net This suggests that the electronic landscape of the hydroxyphenyl ring, as modulated by the nitro group's position, plays a vital role in the interaction with microbial targets.

Furthermore, the nature of the substituent itself is a key determinant of biological response. The introduction of halogen atoms, for example, has been shown to enhance the antimicrobial activity of related salicylanilide (B1680751) derivatives. nih.gov This enhancement is often attributed to increased lipophilicity and the ability to form halogen bonds, which can improve membrane permeability and target binding.

The following table summarizes the influence of substituent variations on the biological activity of related benzamide derivatives, providing insights into the potential SAR of this compound analogues.

Compound ClassSubstituent VariationObserved Biological ActivityReference
Nitro substituted benzamidesIncreased number of nitro groups (e.g., dinitro vs. mono-nitro)Significantly higher anti-inflammatory activity (inhibition of NO production) researchgate.net
N-(2-hydroxy-nitro/aminophenyl)benzamidesNitro group at 4- or 5-position of the hydroxyphenyl ringImportant for antibacterial activity nih.govresearchgate.net
N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivativesBromo substituent on the phenyl ringActive against Gram-positive bacteria nih.gov
4-hydroxy-N-phenylbenzamide derivativesVarious substituents on the N-phenyl ringModerate to minimal antibacterial activity, dependent on the substituent nanobioletters.com

Role of the Nitro Group in Biological Potency and Target Interaction

The nitro group is a well-known pharmacophore that can significantly impact the biological profile of a molecule. ijpbs.com In the case of this compound, the nitro group at the para-position of the benzoyl ring is a key contributor to its biological potency and target interactions.

The position of the nitro group is critical. Studies on N-substituted derivatives of (E)-4'-hydroxy-3'-methoxystilbazoles-4 have shown that nitrobenzyl substituted compounds exhibit good antibacterial activity. nih.gov In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of a nitro group on the N-phenyl ring, in conjunction with other substituents, was found to be favorable for antidiabetic activity. nih.gov This highlights that the interplay between the nitro group and other substituents is crucial for optimizing biological activity.

Furthermore, the antimicrobial activity of some nitroaromatic compounds is linked to the enzymatic reduction of the nitro group within the target organism, leading to the formation of toxic reactive nitrogen species. This mechanism of action is a hallmark of several nitro-containing drugs.

The following table outlines the observed effects of the nitro group on the biological activity of related compounds.

Compound SeriesRole of Nitro GroupBiological OutcomeReference
Nitro substituted benzamidesElectron-withdrawing nature and specific orientationEnhanced anti-inflammatory activity through efficient binding to iNOS researchgate.net
N-nitrobenzyl substituted stilbazolesPresence of nitrobenzyl groupGood antibacterial activity against Gram-positive bacteria nih.gov
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamidesPresence of nitro group on the N-phenyl ringFavorable for α-glucosidase and α-amylase inhibitory activity nih.gov
4-nitrobenzamide (B147303) derivativesCore structural componentLeads for potent antimicrobial agents ijpbs.com

Impact of the Hydroxyl Group on this compound Activity and Intermolecular Interactions

The hydroxyl group positioned at the ortho-position of the N-phenyl ring is a defining feature of this compound, playing a pivotal role in its activity and intermolecular interactions. This hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling the formation of crucial interactions with biological targets.

A key feature of the 2-hydroxyl group is its ability to form an intramolecular hydrogen bond with the amide oxygen. This interaction can lock the molecule into a more planar and rigid conformation, which can be favorable for binding to a specific receptor site. nih.gov The formation of such intramolecular hydrogen bonds can also influence the molecule's lipophilicity and membrane permeability by masking polar groups. nih.gov

In addition to intramolecular interactions, the hydroxyl group is critical for forming intermolecular hydrogen bonds with amino acid residues in the active site of target enzymes. This has been observed in various enzyme-inhibitor complexes where a hydroxylated ligand is involved. The ability to form these specific hydrogen bonds can significantly contribute to the binding affinity and inhibitory potency of the compound.

Studies on related 2-hydroxy-benzamides have highlighted the importance of this hydroxyl group in their biological activity. For instance, the disruption of the intramolecular hydrogen bond in these compounds through steric effects can alter their conformation and, consequently, their biological properties. researchgate.net

The table below summarizes the key roles of the hydroxyl group in the activity of related compounds.

Structural FeatureInteractionImpact on Molecular Properties and ActivityReference
Ortho-hydroxyl groupIntramolecular hydrogen bonding with amide oxygen- Stabilizes a planar conformation
  • May enhance binding affinity
  • Can influence lipophilicity and membrane permeability
  • nih.gov
    Ortho-hydroxyl groupIntermolecular hydrogen bonding with target residues- Crucial for anchoring the molecule in the active site
  • Contributes to binding affinity and inhibitory potency
  • nih.gov
    Hydroxyl group in 2-hydroxy-benzamidesPotential for disruption of intramolecular hydrogen bond by steric hindrance- Alters molecular conformation
  • Can lead to changes in biological activity
  • researchgate.net

    Systematic Structural Modifications and Their Biological Implications

    The systematic structural modification of the this compound scaffold is a key strategy for optimizing its biological activity and developing new therapeutic agents. These modifications can involve altering the substituents on the aromatic rings, modifying the amide linker, or introducing new functional groups.

    One common modification is the introduction of different substituents on the benzoyl ring. For example, replacing the nitro group with other electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets. Similarly, modifying the substituents on the hydroxyphenyl ring can influence the compound's lipophilicity, steric profile, and hydrogen bonding capabilities. A study on 2-(4-hydroxyphenoxy)benzamide derivatives demonstrated that the introduction of various substituents on both aromatic rings led to a range of compounds with potential biological activities. mdpi.com

    Modification of the amide linker is another important avenue for SAR studies. Altering the linker can change the distance and orientation between the two aromatic rings, which can be critical for fitting into a specific binding pocket.

    The introduction of halogens is a well-established strategy in medicinal chemistry to enhance biological activity. Halogenated derivatives of related benzamides have shown improved antimicrobial properties. nih.gov This is often attributed to a combination of factors, including increased lipophilicity, which can enhance cell penetration, and the ability to form halogen bonds with the target.

    The following table provides examples of systematic structural modifications on related benzamide scaffolds and their observed biological outcomes.

    Modification StrategySpecific ChangeObserved Biological ImplicationReference
    Substitution on the hydroxyphenyl ringIntroduction of a nitro group at the 4- or 5-positionImportant for antibacterial activity in N-(2-hydroxyphenyl)benzamides nih.govresearchgate.net
    Substitution on the benzoyl ringVarying the number and position of nitro groupsModulates anti-inflammatory activity in nitrobenzamides researchgate.net
    HalogenationIntroduction of a bromine atom on the N-phenyl ringConfers activity against Gram-positive bacteria in 2-hydroxy-benzamides nih.gov
    Modification of the N-phenyl moietyReplacement with various substituted anilinesAlters antimicrobial activity in 4-hydroxybenzamides nanobioletters.com

    Future Research Directions for N 2 Hydroxyphenyl 4 Nitrobenzamide

    Exploration of Novel Synthetic Methodologies for N-(2-hydroxyphenyl)-4-nitrobenzamide and Analogues

    The synthesis of this compound and its derivatives is a cornerstone of its continued investigation. While traditional methods, such as the Schotten-Baumann reaction involving the reaction of an amine with an acyl chloride, are effective, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. mdpi.com

    One promising avenue is the adoption of mechanochemistry, which uses solvent-free or low-solvent conditions, often employing a ball mill. mdpi.com This approach offers a greener alternative to conventional solution-phase synthesis, potentially leading to higher yields and simpler purification processes. mdpi.com Another area of exploration is the use of novel catalytic systems. For instance, methods for producing 4-nitrobenzamide (B147303) through the condensation of 4-nitrobenzoic acid and ammonia have been developed using a catalytic system of boric acid or tetrabutoxy titanium with polyethylene glycol as a cocatalyst, achieving high yields of up to 97%. google.com

    Furthermore, the development of convergent synthetic strategies will be crucial for efficiently producing a diverse library of analogues. nih.gov This involves preparing key structural fragments of the molecule separately and then combining them in the final steps. Such methodologies facilitate the rapid generation of derivatives with varied substituents, which is essential for structure-activity relationship (SAR) studies. For example, various N-phenylbenzamide and 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized to explore their biological activities. nih.govmdpi.com The synthesis of these analogues often starts from commercially available materials like 4-nitroanilines or 2-chloro-4-nitro benzoic acid, which are then modified through a series of steps including reactions with nitrobenzoyl chlorides, reduction of nitro groups, and subsequent amide bond formation. nih.govnih.gov

    Future synthetic explorations could focus on the methodologies summarized in the table below.

    Synthetic ApproachKey FeaturesPotential Advantages
    Mechanosynthesis Solvent-free or low-solvent reaction conditions using mechanical force (e.g., ball milling). mdpi.comEnvironmentally friendly, potentially higher yields, safer, and more efficient. mdpi.com
    Novel Catalysis Use of innovative catalysts and co-catalysts, such as boric acid/polyethylene glycol systems. google.comHigh product yields, simplification of technology, and reduction of toxic waste. google.com
    Convergent Synthesis Independent synthesis of molecular fragments followed by their assembly. nih.govEfficient generation of a library of analogues for SAR studies. nih.gov
    Multi-step Reactions Sequential modification of starting materials like nitroanilines or nitrobenzoic acids. nih.govnih.govSystematic structural modification to fine-tune biological activity. nih.govnih.gov

    Advanced Mechanistic Studies on Enzyme Inhibition and Cellular Processes

    While this compound is known to interact with biological targets, a deeper, more nuanced understanding of its mechanism of action at the molecular level is required. Future research should prioritize advanced kinetic and mechanistic studies to elucidate how it and its analogues inhibit specific enzymes and influence cellular pathways.

    Graphical methods for analyzing enzyme kinetics can identify the type of inhibition (e.g., competitive, noncompetitive, uncompetitive) and determine key kinetic parameters like K_m, K_i, and K_i'. nih.gov Such analyses are crucial for understanding how the inhibitor interacts with the enzyme's active site or allosteric sites. nih.gov For some benzamide-based inhibitors, a time-dependent inhibition has been observed, where the inhibitory potency increases with the preincubation time with the enzyme. nih.gov Investigating this phenomenon for this compound could reveal covalent bond formation or slow conformational changes in the enzyme-inhibitor complex.

    Beyond isolated enzymes, it is vital to study the compound's effects within the complex environment of a living cell. This includes identifying the cellular pathways modulated by the compound. For instance, studies on N-alkyl nitrobenzamides in Mycobacterium tuberculosis have used ex vivo macrophage infection models to assess intracellular killing activity, providing insights into their performance in a biologically relevant setting. mdpi.com Cellular studies can also confirm target engagement, for example, by observing the inhibition of histone deacetylase (HDAC) activity within cancer cell lines. nih.gov Future work should aim to uncover the full spectrum of cellular effects, including potential off-target interactions, which is critical for developing selective therapeutic agents.

    Rational Design of Next-Generation Benzamide-Based Chemical Probes

    The structural backbone of this compound serves as an excellent scaffold for the rational design of sophisticated chemical probes. These molecular tools are indispensable for studying biological systems, allowing for the visualization, identification, and functional characterization of target proteins and other biomolecules. nih.gov

    One exciting direction is the development of photoaffinity probes. These probes are designed by incorporating a photoreactive group, such as an azido moiety, into the benzamide (B126) structure. nih.gov Upon photoactivation, these probes can form a covalent bond with their target protein, enabling its identification and the mapping of the binding site. nih.gov This "Binding Ensemble Profiling with Photoaffinity Labeling" (BEProFL) approach has been successfully used to study HDACs. nih.gov

    Another area is the creation of fluorescent probes for bioimaging. wsu.edu By conjugating a fluorophore to the benzamide scaffold, it may be possible to develop probes that can visualize the localization and dynamics of a target enzyme within living cells. The design of such probes requires careful consideration to ensure that the fluorescent tag does not disrupt the binding affinity and selectivity of the parent molecule. The rational design process for these probes involves a deep understanding of structure-activity relationships to optimize their properties for specific applications, such as high selectivity for hydrogen polysulfides. wsu.edu

    Probe TypeDesign PrincipleApplication
    Photoaffinity Probes Incorporation of a photoreactive group (e.g., diazide) and often a reporter tag (e.g., biotin). nih.govCovalent labeling and identification of target proteins; mapping of binding sites. nih.gov
    Fluorescent Probes Conjugation of a fluorophore to the core benzamide structure. wsu.eduReal-time visualization of target molecules in living cells and biological systems. wsu.edu

    Deeper Integration of Computational and Experimental Approaches in this compound Research

    The synergy between computational (in silico) and experimental (in vitro/in vivo) methods has revolutionized modern drug design and chemical biology. jddhs.combenthamscience.com A deeper integration of these approaches will be paramount for accelerating future research on this compound and its analogues.

    Computational techniques such as molecular docking and molecular dynamics (MD) simulations can provide atomic-level insights into how these compounds bind to their target proteins. nih.gov These methods can predict binding poses, identify key interacting residues, and estimate binding affinities, thereby guiding the rational design of more potent and selective inhibitors. nih.govnih.gov For example, docking studies have been used to understand the interaction of nitrobenzamide derivatives with enzymes like α-glucosidase and to support their potential as antidiabetic agents. nih.gov Similarly, in silico studies have helped to support DprE1 as a likely target for certain antimycobacterial N-alkyl nitrobenzamides. nih.gov

    Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogues with their biological activity, further aiding in the design of new compounds with improved properties. jddhs.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help prioritize which newly designed compounds should be synthesized and tested, saving time and resources. mdpi.com

    The most powerful strategy involves an iterative cycle where computational predictions guide experimental work, and the experimental results, in turn, are used to refine and validate the computational models. frontiersin.orgmdpi.com This integrated approach ensures a more efficient and rational workflow, from the initial identification of lead compounds to the optimization of next-generation probes and therapeutic candidates based on the this compound scaffold. jddhs.comnih.gov

    Q & A

    Basic: What is the optimal synthetic route for N-(2-hydroxyphenyl)-4-nitrobenzamide?

    Answer:
    The Schotten-Baumann reaction is a robust method for synthesizing aromatic amides. To prepare this compound:

    Dissolve 2-hydroxyphenethylamine (1 mmol) in dichloromethane.

    Add 4-nitrobenzoyl chloride (1 mmol) dropwise under stirring.

    Introduce triethylamine (1.5 mmol) to neutralize HCl byproducts.

    Monitor reaction progress via TLC (chloroform/diethyl ether/n-hexane = 6:3:1, Rf ≈ 0.5).

    Purify via short-column chromatography (neutral Al₂O₃). This method yields ~90% with minimal side products .

    Basic: What characterization techniques are critical for confirming structure and purity?

    Answer:

    • ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., δ 8.3–8.4 ppm for nitrobenzoyl protons) and carbonyl resonance (~165 ppm) .
    • HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 289.0582 for C₁₃H₁₁N₂O₄⁺) and fragmentation patterns .
    • UV-Vis : Identify λmax (~239 nm and 290 nm) correlating with nitro-aromatic conjugation .
    • Melting Point : Compare with literature (e.g., 147–149°C for analogous compounds) .

    Advanced: How to resolve contradictions in NMR data due to tautomerism or solvent effects?

    Answer:

    • Deuterated Solvents : Use DMSO-d₆ to stabilize hydroxyl protons and reduce exchange broadening.
    • Variable Temperature NMR : Resolve overlapping signals by altering thermal conditions (e.g., 295 K vs. 310 K).
    • 2D Techniques (COSY, HSQC) : Assign ambiguous peaks, especially in crowded aromatic regions .
    • Paramagnetic Additives : Add shift reagents (e.g., Eu(fod)₃) to differentiate phenolic -OH environments .

    Advanced: What fragmentation pathways dominate in HRMS analysis under ESI conditions?

    Answer:

    • Amide Bond Cleavage : Generates (4-nitrobenzoyl)oxonium (m/z 150) and hydroxyphenethylammonium (m/z 139) ions.
    • Nitro Group Rearrangement : Loss of NO• radical (Δm/z -30) forms a resonance-stabilized C₇H₄O₂⁺• ion (m/z 120).
    • Secondary Fragmentation : Subsequent CO loss yields m/z 92. Pathway validation requires tandem MS/MS and isotopic labeling .

    Advanced: How to design in vitro assays for evaluating neurokinin-2 antagonism?

    Answer:

    • Receptor Binding Assays : Use radiolabeled SR 48,968 (a known antagonist) in competitive binding studies with HEK293 cells expressing NK₂ receptors.
    • Calcium Flux Assays : Measure intracellular Ca²⁺ changes via FLIPR® technology upon ligand challenge.
    • Structural Analog Screening : Compare IC₅₀ values with chlorophenethyl derivatives to assess nitro group contributions .

    Advanced: How to assess thermodynamic stability and solubility for formulation studies?

    Answer:

    • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C for nitroaromatic stability).
    • DSC : Identify melting endotherms and polymorphic transitions.
    • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO, followed by HPLC quantification. LogP can be estimated via reverse-phase HPLC .

    Advanced: How do substituents (e.g., Cl vs. OH) modulate bioactivity?

    Answer:

    • SAR Studies : Synthesize analogs (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) and compare:
      • Lipophilicity : Chlorine increases logP, enhancing membrane permeability.
      • Electron Effects : Nitro groups enhance hydrogen-bond acceptor capacity, critical for receptor binding.
      • Metabolic Stability : Hydroxyl groups may increase Phase II conjugation, reducing half-life .

    Basic: What crystallography challenges arise, and how are they addressed?

    Answer:

    • Crystal Growth : Use vapor diffusion with ethanol/water (1:1) to obtain single crystals.
    • Data Collection : Employ synchrotron radiation for high-resolution data if twinning occurs.
    • Refinement : Use SHELXL for small-molecule refinement, leveraging Hirshfeld surface analysis to resolve disorder .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.